molecular formula C42H68N2O7 B12729872 N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid CAS No. 150840-56-5

N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid

Cat. No.: B12729872
CAS No.: 150840-56-5
M. Wt: 713.0 g/mol
InChI Key: OISZOFVCIIJJJR-VPMAXIODSA-N
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Description

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid is a complex organic compound derived from the lupane-type triterpenoid, 3beta-Hydroxylup-20(29)-en-28-oic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid typically involves multiple steps, starting from the extraction of 3beta-Hydroxylup-20(29)-en-28-oic acid from natural sources. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction and synthesis processes, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid is unique due to its specific structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds.

Properties

CAS No.

150840-56-5

Molecular Formula

C42H68N2O7

Molecular Weight

713.0 g/mol

IUPAC Name

(2S)-2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]butanedioic acid

InChI

InChI=1S/C42H68N2O7/c1-26(2)27-16-21-42(37(51)43-24-12-10-8-9-11-13-33(46)44-29(36(49)50)25-34(47)48)23-22-40(6)28(35(27)42)14-15-31-39(5)19-18-32(45)38(3,4)30(39)17-20-41(31,40)7/h27-32,35,45H,1,8-25H2,2-7H3,(H,43,51)(H,44,46)(H,47,48)(H,49,50)/t27-,28+,29-,30-,31+,32-,35+,39-,40+,41+,42-/m0/s1

InChI Key

OISZOFVCIIJJJR-VPMAXIODSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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